![molecular formula C10H15NS2 B14605488 Benzenamine, 4-[1,1-bis(methylthio)ethyl]- CAS No. 61094-70-0](/img/structure/B14605488.png)
Benzenamine, 4-[1,1-bis(methylthio)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-[1,1-bis(methylthio)ethyl]- is an organic compound with the molecular formula C10H15NS2 It is a derivative of benzenamine (aniline) where the 4-position on the benzene ring is substituted with a 1,1-bis(methylthio)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[1,1-bis(methylthio)ethyl]- typically involves the reaction of 4-nitrobenzenamine with 1,1-bis(methylthio)ethane under reducing conditions. The nitro group is first reduced to an amine, followed by the introduction of the 1,1-bis(methylthio)ethyl group through nucleophilic substitution reactions. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-[1,1-bis(methylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can further modify the thioether groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the thioether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-[1,1-bis(methylthio)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benzenamine, 4-[1,1-bis(methylthio)ethyl]- exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and interact with enzymes or receptors, while the thioether groups can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4,4’-(1,2-ethanediyl)bis-: Similar structure but with an ethylene bridge instead of the 1,1-bis(methylthio)ethyl group.
Benzenamine, 4,4’-methylenebis-: Contains a methylene bridge between two benzenamine units.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: Similar but with additional methyl groups on the nitrogen atoms.
Uniqueness
Benzenamine, 4-[1,1-bis(methylthio)ethyl]- is unique due to the presence of the 1,1-bis(methylthio)ethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and potential biological activities that are not observed with other similar compounds.
Eigenschaften
CAS-Nummer |
61094-70-0 |
|---|---|
Molekularformel |
C10H15NS2 |
Molekulargewicht |
213.4 g/mol |
IUPAC-Name |
4-[1,1-bis(methylsulfanyl)ethyl]aniline |
InChI |
InChI=1S/C10H15NS2/c1-10(12-2,13-3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3 |
InChI-Schlüssel |
ITZKCNWWUBZQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N)(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


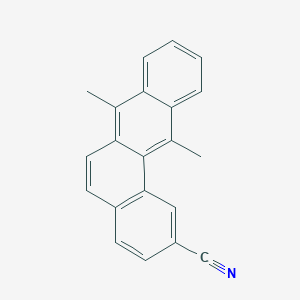

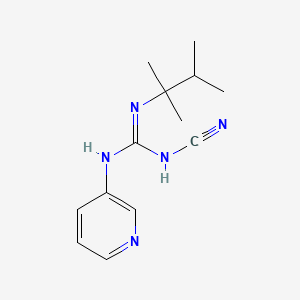
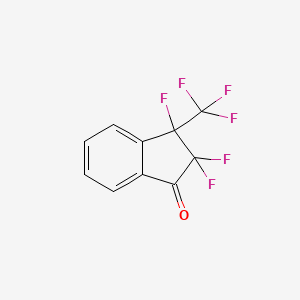
![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)
![6-Oxo-6-[(propan-2-yl)sulfanyl]hexanoic acid](/img/structure/B14605457.png)

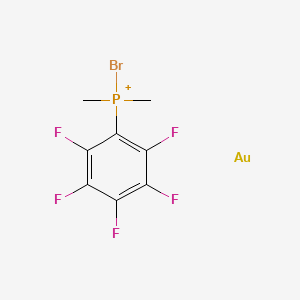
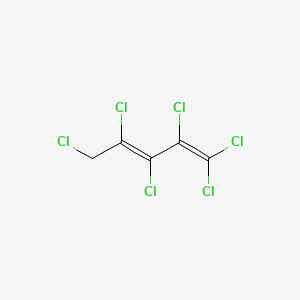
![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)
![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
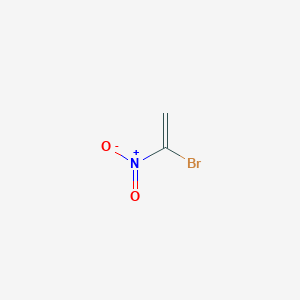
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)
